molecular formula C15H24BNO4S B7954004 N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7954004
M. Wt: 325.2 g/mol
InChI Key: WNIQIRGAGRLNOD-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features a sulfonamide group, a boronate ester, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Substitution: Various substituted sulfonamides.

    Coupling: Biaryl compounds.

Scientific Research Applications

N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems and organic synthesis . The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-7-17-22(18,19)13-9-11(2)8-12(10-13)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIQIRGAGRLNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)NCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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